4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the acetalization of the aldehyde group using diethoxymethoxyethane and ethanol, followed by the formation of a Grignard compound with magnesium and 1,2-dibromoethane. This intermediate is then reacted with tri-n-butyl borate to form the protected aryl boronic ester, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
The use of less expensive starting materials and improved reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in Suzuki couplings and other organic reactions.
4-(4-Formylphenoxy)benzaldehyde: Similar in structure but with different substituents, used in various chemical syntheses.
Uniqueness
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple aromatic rings and long alkoxy chains, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in materials science and organic synthesis .
Properties
Molecular Formula |
C44H62O4 |
---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H62O4/c1-3-5-7-9-11-13-15-17-19-21-31-47-43-33-42(40-29-25-38(36-46)26-30-40)44(34-41(43)39-27-23-37(35-45)24-28-39)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30,33-36H,3-22,31-32H2,1-2H3 |
InChI Key |
YQZNSLURTJPYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCCCCCC)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.